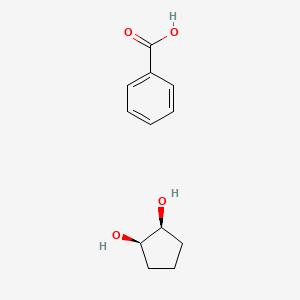
benzoic acid;(1R,2S)-cyclopentane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid;(1R,2S)-cyclopentane-1,2-diol is a compound that combines the aromatic carboxylic acid benzoic acid with a cyclopentane ring bearing two hydroxyl groups in a specific stereochemical configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;(1R,2S)-cyclopentane-1,2-diol can be achieved through several synthetic routes. One common method involves the esterification of benzoic acid with (1R,2S)-cyclopentane-1,2-diol under acidic conditions, followed by hydrolysis to yield the desired compound. Another approach is the direct coupling of benzoic acid with (1R,2S)-cyclopentane-1,2-diol using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification or coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The choice of method depends on factors such as cost, yield, and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid;(1R,2S)-cyclopentane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the cyclopentane ring can be oxidized to form ketones or carboxylic acids.
Reduction: The carboxylic acid group of benzoic acid can be reduced to an alcohol or an aldehyde.
Substitution: The aromatic ring of benzoic acid can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.
Major Products Formed
Oxidation: Oxidation of the hydroxyl groups can yield cyclopentanone derivatives or cyclopentane carboxylic acids.
Reduction: Reduction of the carboxylic acid group can produce benzyl alcohol or benzaldehyde.
Substitution: Electrophilic aromatic substitution can introduce various functional groups onto the benzene ring, resulting in compounds like nitrobenzoic acid, bromobenzoic acid, or sulfonylbenzoic acid.
Applications De Recherche Scientifique
Benzoic acid;(1R,2S)-cyclopentane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies of enzyme activity and metabolic pathways involving aromatic carboxylic acids and cyclopentane derivatives.
Industry: It can be used in the production of polymers, resins, and other materials that require specific structural features.
Mécanisme D'action
The mechanism of action of benzoic acid;(1R,2S)-cyclopentane-1,2-diol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The aromatic carboxylic acid moiety can participate in hydrogen bonding and π-π interactions, while the cyclopentane diol can form additional hydrogen bonds, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with various applications in food preservation and pharmaceuticals.
Cyclopentane-1,2-diol: A cycloalkane with two hydroxyl groups, used in organic synthesis and as a precursor for other compounds.
Salicylic acid: An aromatic carboxylic acid with a hydroxyl group ortho to the carboxyl group, widely used in skincare and pharmaceuticals.
Uniqueness
Benzoic acid;(1R,2S)-cyclopentane-1,2-diol is unique due to its combination of an aromatic carboxylic acid and a cyclopentane diol with specific stereochemistry. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
610304-85-3 |
|---|---|
Formule moléculaire |
C12H16O4 |
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
benzoic acid;(1S,2R)-cyclopentane-1,2-diol |
InChI |
InChI=1S/C7H6O2.C5H10O2/c8-7(9)6-4-2-1-3-5-6;6-4-2-1-3-5(4)7/h1-5H,(H,8,9);4-7H,1-3H2/t;4-,5+ |
Clé InChI |
UMYSMQQZKPLCGH-OVVSMXPMSA-N |
SMILES isomérique |
C1C[C@H]([C@H](C1)O)O.C1=CC=C(C=C1)C(=O)O |
SMILES canonique |
C1CC(C(C1)O)O.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


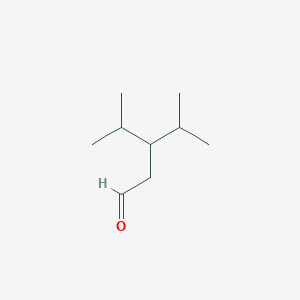
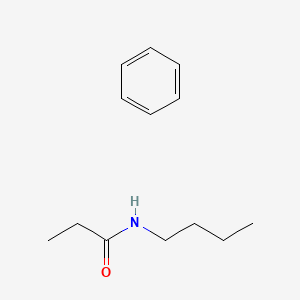
![2-[bis[2-[2-(dimethylamino)ethylamino]-2-oxoethyl]amino]-N-[2-(dimethylamino)ethyl]acetamide;hydrochloride](/img/structure/B12576473.png)
![2-[(R)-Ethenesulfinyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B12576477.png)
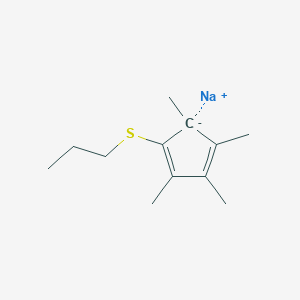
![N-[3-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12576486.png)
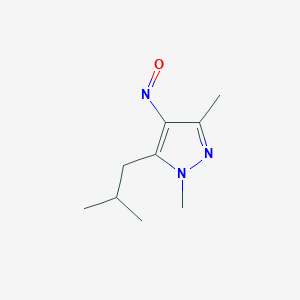
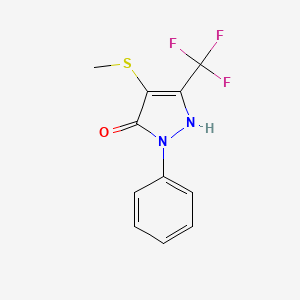
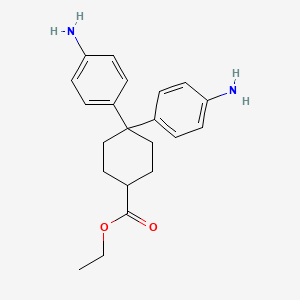
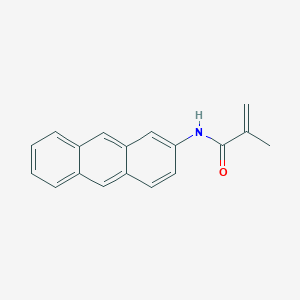
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-oxo-6-phenyl-, 1,1-dimethylethyl ester, (5R,6S)-](/img/structure/B12576523.png)
![2,3,4,5,5a,6,7,8-Octahydrocyclopenta[b]azepine 1-oxide](/img/structure/B12576528.png)
![3-(Diethylamino)-6-[2-(5-nitro-2,1-benzothiazol-3-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12576545.png)
![Methyl 2-{bis[(trifluoroacetyl)oxy]phosphoryl}propanoate](/img/structure/B12576549.png)
